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Introduction

D-Psicose (also known as D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has
garnered significant attention in the pharmaceutical and food industries due to its low caloric
value and potential health benefits. Its synthesis is most efficiently achieved through enzymatic
conversion from the abundant and inexpensive substrate, D-fructose. This document provides
detailed protocols for the enzymatic synthesis of D-psicose, focusing on the production and
purification of the key enzyme, D-psicose 3-epimerase (DPEase), the enzymatic reaction, and
subsequent product crystallization.

It is important to note that while D-psicose exists in solution as an equilibrium mixture of
tautomers, including a-D-psicopyranose, (3-D-psicopyranose, a-D-psicofuranose, and (3-D-
psicofuranose, the established crystallization protocols from aqueous solutions consistently
yield B-D-psicopyranose.[1][2] Currently, there are no specific methods reported in the scientific
literature for the selective crystallization of the a-D-psicopyranose anomer.

Enzymatic Reaction Pathway

The core of the enzymatic synthesis of D-psicose is the reversible epimerization of D-fructose
at the C-3 position, catalyzed by D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase
(DTEase). This process is often enhanced by the presence of a manganese cofactor (Mn2+).
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Caption: Enzymatic epimerization of D-fructose to D-psicose.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic
synthesis of D-psicose.

Protocol 1: Production and Purification of Recombinant
D-Psicose 3-Epimerase (DPEase) from Agrobacterium
tumefaciens in E. coli

This protocol describes the expression and purification of His-tagged DPEase.
1. Gene Expression:

o The DPEase gene from Agrobacterium tumefaciens is cloned into an expression vector (e.g.,
PET series) with an N- or C-terminal His-tag.
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The expression vector is transformed into a suitable E. coli expression host (e.qg.,
BL21(DE3)).

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the
appropriate antibiotic and grown overnight at 37°C with shaking.

The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at
37°C with shaking until the optical density at 600 nm (ODsoo) reaches 0.6-0.8.

Protein expression is induced by adding isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a
final concentration of 0.1-1.0 mM.

The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-
25°C) to enhance protein solubility.

. Cell Lysis and Crude Extract Preparation:
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NacCl, 10
mM imidazole, pH 8.0).

Lyse the cells by sonication or high-pressure homogenization on ice.

Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell
debris. The supernatant is the crude cell extract.

. Affinity Chromatography (His-Tag Purification):
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.
Load the crude cell extract onto the column.

Wash the column with several column volumes of wash buffer (e.g., 50 mM sodium
phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound
proteins.
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Elute the His-tagged DPEase with elution buffer containing a higher concentration of
imidazole (e.g., 50 mM sodium phosphate, 300 mM NacCl, 250-500 mM imidazole, pH 8.0).

Collect fractions and analyze for protein content (e.g., Bradford assay) and DPEase activity.

. (Optional) Further Purification by lon Exchange and Gel Filtration Chromatography:

lon Exchange Chromatography: For higher purity, the pooled active fractions from affinity
chromatography can be dialyzed against a low-salt buffer (e.g., 20 mM Tris-HCI, pH 8.0) and
loaded onto an anion-exchange column (e.g., Q-Sepharose). The protein is then eluted with
a linear salt gradient (e.g., 0-1 M NaCl).

Gel Filtration Chromatography: To obtain a highly purified and homogenous enzyme
preparation, the active fractions from the previous step can be concentrated and loaded onto
a gel filtration column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM
Tris-HCI, 150 mM NaCl, pH 7.5).

. Enzyme Purity and Concentration:

Assess the purity of the final enzyme preparation by SDS-PAGE.

Determine the protein concentration using a standard method (e.g., Bradford assay or
measuring absorbance at 280 nm).
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Caption: Workflow for DPEase purification.
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Protocol 2: Enzymatic Synthesis of D-Psicose

This protocol outlines the conversion of D-fructose to D-psicose using the purified DPEase.
1. Reaction Setup:

e Prepare a substrate solution of D-fructose (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM
Tris-HCI, pH 7.5).

e Add MnCl: to a final concentration of 1 mM as a cofactor.
e Pre-incubate the substrate solution at the optimal reaction temperature (e.g., 50-60°C).

o Add the purified DPEase to the reaction mixture. The optimal enzyme concentration should
be determined empirically.

2. Reaction Conditions:

 Incubate the reaction mixture at the optimal temperature with gentle agitation.

» Monitor the progress of the reaction by taking aliquots at different time points.

3. Reaction Termination and Analysis:

o Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
e Centrifuge the reaction mixture to remove the denatured protein.

e Analyze the supernatant for the concentrations of D-fructose and D-psicose using High-
Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a carbohydrate
analysis column) and a refractive index detector.

Protocol 3: Purification and Crystallization of -D-
Psicopyranose

This protocol describes the recovery and crystallization of D-psicose from the reaction mixture.

1. Removal of Unreacted Fructose:
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e The reaction mixture, containing D-psicose and unreacted D-fructose, can be subjected to
chromatographic separation (e.g., using a simulated moving bed system with a cation
exchange resin in the Ca2* form) to isolate D-psicose.

2. Concentration:

» Concentrate the purified D-psicose solution under vacuum to a high solids content (e.g., 70-
85% Brix).

3. Crystallization:
o Transfer the concentrated syrup to a crystallizer.

o Cool the solution gradually from an initial temperature of approximately 50°C to a final
temperature of around 35-40°C. A slow cooling rate is recommended to obtain larger
crystals.

o Seeding with pre-existing D-psicose crystals can be employed to control crystal size and
morphology.

e The crystallization process can take several hours to days.

4. Crystal Recovery and Drying:

o Separate the D-psicose crystals from the mother liquor by centrifugation.

e Wash the crystals with a cold solvent (e.g., ethanol) to remove residual mother liquor.
e Dry the crystals under vacuum. The resulting crystals will be 3-D-psicopyranose.[1][2]

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of D-psicose
using DPEase from various microbial sources.

Table 1: Comparison of Reaction Conditions and Performance of D-Psicose 3-Epimerases
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Table 2: Purification Summary of Recombinant DPEase from A. tumefaciens in E. coli

o Total Specific o
Purification . Total o Purification ]
Protein . Activity Yield (%)
Step Activity (U) Fold
(mg) (Uimg)
Crude Extract 1500 3000 2.0 1.0 100
His-Tag
- 100 2700 27.0 13.5 90
Affinity
lon Exchange 75 2400 32.0 16.0 80
Gel Filtration 60 2100 35.0 17.5 70

Note: The values in the tables are representative and may vary depending on the specific
experimental conditions.
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Conclusion

The enzymatic synthesis of D-psicose from D-fructose using D-psicose 3-epimerase is a highly
efficient and specific method. The protocols provided in this document offer a comprehensive
guide for researchers to produce and purify the recombinant enzyme, perform the enzymatic
conversion, and isolate the final product. It is crucial to reiterate that the established
crystallization methods from aqueous solutions yield the [3-D-psicopyranose anomer. Further
research is required to develop methodologies for the selective synthesis and crystallization of
a-D-psicopyranose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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